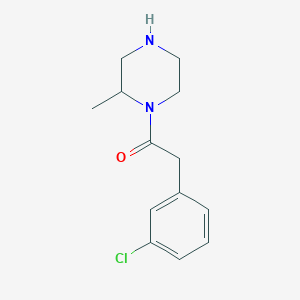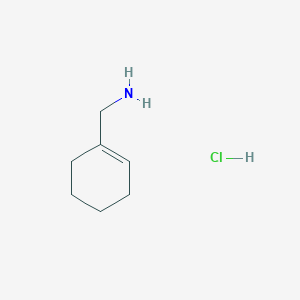
(1-Cyclohexen-1-ylmethyl)amine hydrochloride
Descripción general
Descripción
“(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 32917-19-4 . It has a molecular weight of 111.19 and its IUPAC name is 1-cyclohexen-1-ylmethanamine .
Molecular Structure Analysis
The molecular structure of “(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is represented by the InChI code: 1S/C7H13N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6,8H2 . This indicates that the molecule consists of a cyclohexene ring with a methylamine group attached .Physical And Chemical Properties Analysis
“(1-Cyclohexen-1-ylmethyl)amine hydrochloride” is a solid at room temperature . It should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Dehydrochlorination Reactions : N,N-Bis(silatranylmethyl)methylamine reacts with chloroform, leading to the formation of amine hydrochloride and dichlorocarbene. This process is significant in the cyclopropanation reaction and insertion into the Si-H bond, indicating the potential of (1-Cyclohexen-1-ylmethyl)amine hydrochloride in chemical synthesis and transformations (Lazareva & М. Lazarev, 2011).
- Synthesis of Cyclohexylamine Structures : A study detailed the synthesis of various cyclohexanamine structures, including piperidine-1-ylmethyl)cyclohexanamine, using the Mannich reaction mechanism. These synthesized structures were further analyzed through NMR, FT-IR, and mass spectroscopy, providing insights into the chemical properties and potential applications of these compounds (Taheri et al., 2012).
Catalysis and Polymerization
- Catalytic Hydroxylation : Diiron(III) complexes of tridentate 3N ligands were studied for their capability in the selective hydroxylation of alkanes. These complexes demonstrated efficient catalysis, showcasing the potential of using (1-Cyclohexen-1-ylmethyl)amine hydrochloride derivatives in catalytic processes (Sankaralingam & Palaniandavar, 2014).
- Polymerization of Methyl Methacrylate : Cobalt(II) complexes containing N,N-di(2-picolyl)amine-based ligands, including derivatives of (1-Cyclohexen-1-ylmethyl)amine, were synthesized and applied in the polymerization of methyl methacrylate. The study observed that steric properties of the ligand architecture significantly influence the catalytic activity, offering a path to synthesize polymers using these complexes (Ahn et al., 2016).
Medicinal Chemistry and Drug Synthesis
- Anticancer Potential : Pd(II) and Pt(II) complexes containing benzimidazole ligands were synthesized, including those derived from (1-Cyclohexen-1-ylmethyl)amine. These complexes were studied for their cytotoxicity against various cancer cell lines, indicating the possible application in developing anticancer drugs (Ghani & Mansour, 2011).
Propiedades
IUPAC Name |
cyclohexen-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-6-7-4-2-1-3-5-7;/h4H,1-3,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPGOPRTFZOAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexen-1-ylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)
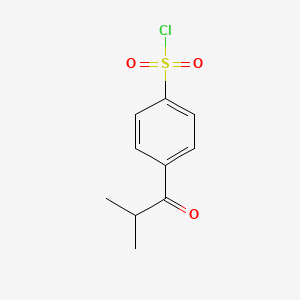
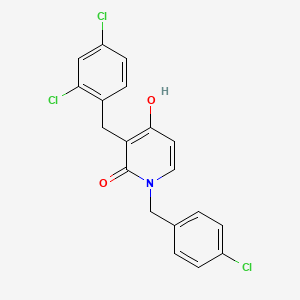
![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)
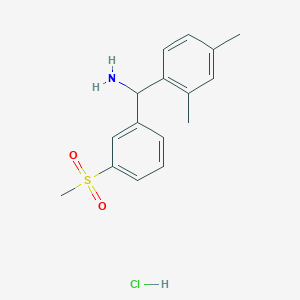
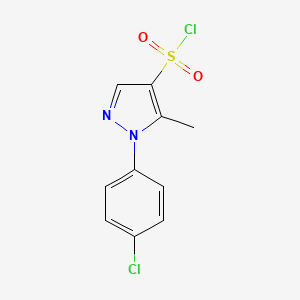
![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)
![Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1423338.png)
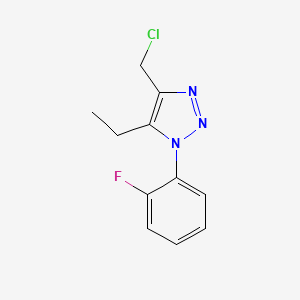
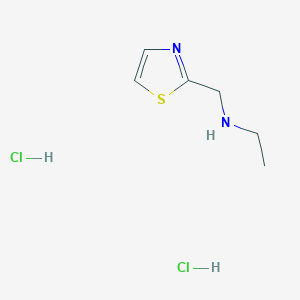
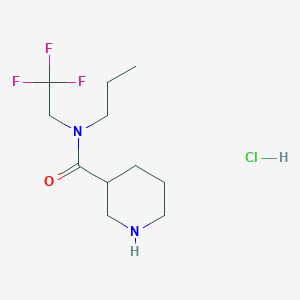
![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)
![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)
